molecular formula C17H18N4O3 B8583640 4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde

4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde

Cat. No. B8583640
M. Wt: 326.35 g/mol
InChI Key: HWWIDHKDTUPCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

4-(3-t-Butoxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-carbaldehyde (5 mg) obtained from Example 1-C-07 as a byproduct was treated with trifluoroacetic acid (1 ml), and the solvent was distilled off, which was subsequently diluted with water (1 ml), and extracted with dichloromethane (3 ml×3), followed by concentration under reduced pressure, to obtain a colorless powder (2 mg, 47%).
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:7]=[C:8]([C:12]2[C:13]3[CH2:26][CH2:25][N:24]([CH:27]=[O:28])[C:14]=3[N:15]=[C:16]([N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)[N:17]=2)[CH:9]=[CH:10][CH:11]=1)(C)(C)C.FC(F)(F)C(O)=O>>[OH:5][C:6]1[CH:7]=[C:8]([C:12]2[C:13]3[CH2:26][CH2:25][N:24]([CH:27]=[O:28])[C:14]=3[N:15]=[C:16]([N:18]3[CH2:19][CH2:20][O:21][CH2:22][CH2:23]3)[N:17]=2)[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
5 mg
Type
reactant
Smiles
C(C)(C)(C)OC=1C=C(C=CC1)C=1C2=C(N=C(N1)N1CCOCC1)N(CC2)C=O
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
which was subsequently diluted with water (1 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3 ml×3)
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1C2=C(N=C(N1)N1CCOCC1)N(CC2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.